
Enkephalin, met(2)-pro(5)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enkephalin, met(2)-pro(5)-, also known as methionine enkephalin, is a naturally occurring, endogenous opioid peptide. It is one of the two forms of enkephalin, the other being leucine enkephalin. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body and are considered primary endogenous ligands of the δ-opioid receptor .
准备方法
Synthetic Routes and Reaction Conditions
Methionine enkephalin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of methionine enkephalin involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process is followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
Methionine enkephalin undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide enkephalin.
Reduction: Methionine enkephalin (restored from methionine sulfoxide).
Substitution: Various enkephalin analogs with modified amino acid sequences.
科学研究应用
Methionine enkephalin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for its potential therapeutic effects in pain management, depression, and immune modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用机制
Methionine enkephalin exerts its effects by binding to opioid receptors, primarily the δ-opioid receptor and to a lesser extent the μ-opioid receptor. Upon binding, it activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in analgesic and antidepressant-like effects .
相似化合物的比较
Similar Compounds
Leucine enkephalin: Another form of enkephalin with a leucine residue instead of methionine.
Beta-endorphin: A longer endogenous opioid peptide with potent analgesic effects.
Dynorphin: An endogenous opioid peptide with high affinity for κ-opioid receptors.
Uniqueness
Methionine enkephalin is unique due to its high selectivity for the δ-opioid receptor, which differentiates it from other endogenous opioids like beta-endorphin and dynorphin that target different opioid receptors. This selectivity makes methionine enkephalin particularly interesting for research focused on δ-opioid receptor-mediated effects .
属性
CAS 编号 |
64267-98-7 |
|---|---|
分子式 |
C30H39N5O7S |
分子量 |
613.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H39N5O7S/c1-43-15-13-23(34-27(38)22(31)16-20-9-11-21(36)12-10-20)28(39)32-18-26(37)33-24(17-19-6-3-2-4-7-19)29(40)35-14-5-8-25(35)30(41)42/h2-4,6-7,9-12,22-25,36H,5,8,13-18,31H2,1H3,(H,32,39)(H,33,37)(H,34,38)(H,41,42)/t22-,23+,24-,25-/m0/s1 |
InChI 键 |
FVPVIFYQSNGPQO-NDBXHCKUSA-N |
手性 SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


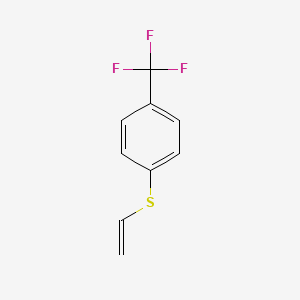
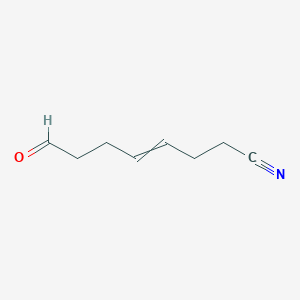
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
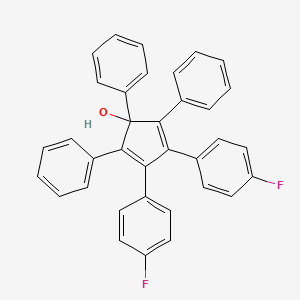

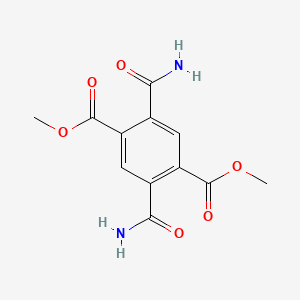
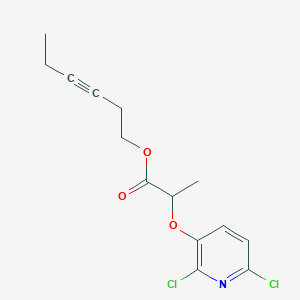

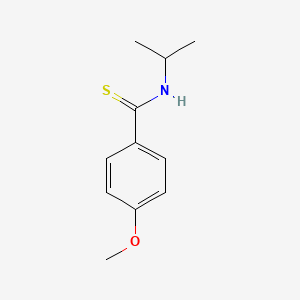
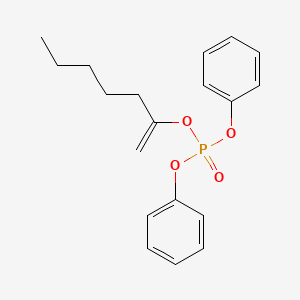

![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)
